3-氨基-3-(4-丁氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

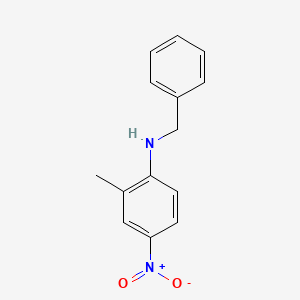

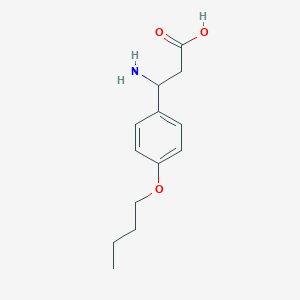

3-Amino-3-(4-butoxyphenyl)propanoic acid is a compound that can be associated with a class of substances that are structurally related to amino acids and phenylpropanoic acids. While the specific compound is not directly studied in the provided papers, the analogs and related compounds discussed offer insights into the potential characteristics and applications of 3-Amino-3-(4-butoxyphenyl)propanoic acid. For instance, the synthesis of related compounds as EP3 receptor antagonists suggests potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds, such as 3-(2-aminocarbonylphenyl)propanoic acid analogs, involves multiple steps including the introduction of specific moieties to the carboxyamide side chain to enhance binding affinity and antagonist activity for certain receptors . Another related compound, 4-(3-Amino-2-carboxy phenyl) butanoic acid, is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, indicating a complex synthetic route that could be adapted for the synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid has been analyzed using various spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were recorded and computed using different theoretical methods, providing a basis for understanding the structural aspects of related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be inferred from studies on their synthesis and molecular interactions. The presence of amino and carboxylic groups in these compounds suggests that they could participate in various chemical reactions typical of amino acids, such as peptide bond formation or reactions with electrophiles and nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Amino-3-(4-butoxyphenyl)propanoic acid can be deduced from their molecular structure analysis. For instance, the hyperpolarizability and molecular electrostatic potential maps of related compounds provide insights into their electronic properties, which are crucial for understanding their interactions with biological targets . Additionally, the stability of these molecules, as indicated by NBO analysis, suggests that 3-Amino-3-(4-butoxyphenyl)propanoic acid may also exhibit stability due to hyper-conjugative interactions and charge delocalization .

科学研究应用

合成方法和衍生物

- 可以使用各种方法合成3-氨基-3-(4-丁氧基苯基)丙酸及类似化合物。Orlinskii的研究探讨了相关酸的制备合成方法,这可能为3-氨基-3-(4-丁氧基苯基)丙酸的合成提供见解 (Orlinskii, 1996)。

生物催化和药用中间体

- 在药物研究中,像S-3-氨基-3-苯基丙酸这样的β-氨基酸,与3-氨基-3-(4-丁氧基苯基)丙酸在结构上相关,被用作药物开发中的中间体。Li等人的研究探讨了使用甲基杆菌Y1-6进行生物催化合成这种中间体的方法 (Li et al., 2013)。

不对称合成中的应用

- 类似化合物的对映纯形式已被合成,用于不对称氢化的应用,如Hansen和Kubryk的研究所述。这个过程对于生产手性化合物至关重要,而这些化合物在制药中非常重要 (Hansen & Kubryk, 2006)。

振动和结构分析

- 已经研究了相关化合物的振动和结构性质,为了解3-氨基-3-(4-丁氧基苯基)丙酸的分子特性提供了见解。像Muthu和Paulraj的研究专注于傅里叶变换红外(FT-IR)和拉曼光谱,这可以应用于理解这类化合物的化学行为 (Muthu & Paulraj, 2012)。

超分子化学

- 已经提出了该化合物在超分子化学中的潜在应用,如Kundu等人的工作中所示,类似分子被用于创建聚合物和分子复合物 (Kundu et al., 2015)。

分析和光谱应用

- 3-氨基-3-(4-丁氧基苯基)丙酸及其衍生物可以用于分析化学,正如Frade等人的研究所示,他们探讨了氨基酸的荧光衍生化用于生物测定的方法 (Frade et al., 2007)。

安全和危害

属性

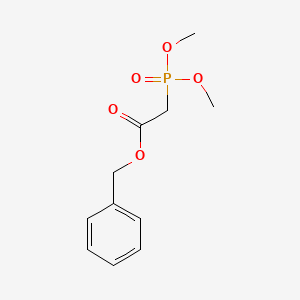

IUPAC Name |

3-amino-3-(4-butoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSPCPOKMWFVAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386657 |

Source

|

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-butoxyphenyl)propanoic acid | |

CAS RN |

405294-73-7 |

Source

|

| Record name | 3-amino-3-(4-butoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)